molecular formula C7H15FN2S B13261369 3-(2-Fluoroethyl)-1-(2-methylpropyl)thiourea

3-(2-Fluoroethyl)-1-(2-methylpropyl)thiourea

Cat. No.: B13261369
M. Wt: 178.27 g/mol
InChI Key: QWJHFHQBNFYTGD-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)-1-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)-1-(2-methylpropyl)thiourea typically involves the reaction of 2-fluoroethylamine with isobutyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)-1-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-(2-Fluoroethyl)-1-(2-methylpropyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)-1-(2-methylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethyl)-1-(2-methylpropyl)thiourea is unique due to its specific structural features, such as the presence of both fluoroethyl and isobutyl groups

Properties

Molecular Formula

C7H15FN2S

Molecular Weight

178.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C7H15FN2S/c1-6(2)5-10-7(11)9-4-3-8/h6H,3-5H2,1-2H3,(H2,9,10,11)

InChI Key

QWJHFHQBNFYTGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NCCF

Origin of Product

United States

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